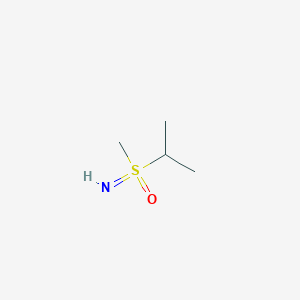

Imino(methyl)(propan-2-yl)-lambda6-sulfanone

Description

Imino(methyl)(propan-2-yl)-lambda6-sulfanone is a sulfoximine derivative characterized by a sulfur atom in the +6 oxidation state, bonded to an imino group (NH), a methyl group, and a propan-2-yl (isopropyl) substituent. Sulfoximines are nitrogen-containing analogs of sulfones, with unique electronic and steric properties that make them valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

imino-methyl-oxo-propan-2-yl-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS/c1-4(2)7(3,5)6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTVBSJHCGLRDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=N)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(propan-2-yl)-lambda6-sulfanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a sulfanone derivative with an imino compound in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst type, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(propan-2-yl)-lambda6-sulfanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound into different sulfur-containing derivatives.

Substitution: The imino and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction pathway and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Imino(methyl)(propan-2-yl)-lambda6-sulfanone is a sulfanone compound featuring an imino group and a propan-2-yl substituent, with the molecular formula C₄H₁₁NOS. The imino functional group gives it potential reactivity, making it applicable in various fields.

Synthesis of α-Aminoamidines

This compound is used in the synthesis of α-aminoamidines, which are valuable intermediates for further transformations and the construction of heterocyclic building blocks. An efficient synthetic pathway has been developed to obtain new α-aminoamidines from aminonitriles, with the key step involving hydrogenation of O-acetyl-substituted aminooximes using a palladium catalyst. These α-aminoamidines can then be used as reagents for synthesizing various heterocyclic systems, including imidazole- and pyrimidine-containing compounds. The successful synthesis of α-aminoamidines provides a versatile platform for further research and applications, such as drug development, materials science, or bioactive molecules. Researchers can explore their reactivity, stability, and potential interactions with other functional groups.

Potential Applications

This compound has potential applications in various fields. The compound can be tailored for specific purposes.

Other related compounds, with differing substituents, highlight the diversity within this chemical class and underscore the uniqueness of this compound because of its specific substituents. Examples of these related compounds include:

- Imino(2-methoxyphenyl)methyl-lambda6-sulfanone, which contains a methoxy group and may have different biological activity.

- Imino(methyl)naphthalen-2-yl-lambda6-sulfanone, which has a naphthalene ring structure and may exhibit unique electronic properties.

- Imino(methyl)(2-methylphenyl)-lambda6-sulfanone, which has a 2-methylphenyl substituent and different steric effects influencing reactivity.

Mechanism of Action

The mechanism of action of Imino(methyl)(propan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions depend on the specific structure and reactivity of the compound.

Comparison with Similar Compounds

The following analysis compares imino(methyl)(propan-2-yl)-lambda6-sulfanone with structurally related sulfoximines, focusing on molecular properties, substituent effects, and available physicochemical data.

Structural Variations and Substituent Effects

Sulfoximines are highly tunable due to their three substituents on the sulfur center. Key analogs include:

a) Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

- Molecular Formula: C8H11NOS

- Molecular Weight : 169.24 g/mol

- Key Features: Replaces the propan-2-yl group with a 4-methylphenyl aromatic ring. This compound is commercially available in high purity (98%) for research use .

b) (Butan-2-yl)(imino)methyl-lambda6-sulfanone

- Molecular Formula: C5H13NOS

- Molecular Weight : 135.23 g/mol

- Key Features : Substitutes propan-2-yl with a linear butan-2-yl chain. The longer alkyl chain may enhance lipophilicity (predicted LogP ~2.08) but reduce steric hindrance compared to branched groups .

c) Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone

- Molecular Formula: C8H19NOS

- Molecular Weight : 177.31 g/mol

- Key Features : Incorporates a branched 3-methylbutyl group alongside propan-2-yl. The increased steric bulk could influence reactivity in catalytic applications or binding interactions .

d) Imino(methyl)(pyridin-2-yl)-lambda6-sulfanone

- Molecular Formula : C6H8N2OS

- Molecular Weight : 156.21 g/mol

- Key Features : Replaces propan-2-yl with a pyridin-2-yl group. The nitrogen-containing heterocycle introduces hydrogen-bonding capacity and electronic effects, with a density of 1.25 g/cm³ and a melting point of 61–63°C .

e) Ethyl(imino)(2-methylphenyl)-lambda6-sulfanone

- Molecular Formula: C9H13NOS

- Molecular Weight : 183.27 g/mol

- Key Features : Combines ethyl and 2-methylphenyl substituents. The ortho-methyl group on the aromatic ring may induce steric hindrance, affecting rotational freedom .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) | Notable Features |

|---|---|---|---|---|---|---|

| This compound | Not explicitly provided | ~149–177* | N/A | N/A | N/A | Branched alkyl substituent |

| Imino(methyl)(4-methylphenyl)-lambda6-sulfanone | C8H11NOS | 169.24 | N/A | N/A | N/A | Aromatic substituent, 98% purity |

| (Butan-2-yl)(imino)methyl-lambda6-sulfanone | C5H13NOS | 135.23 | N/A | N/A | N/A | Linear alkyl chain |

| Imino(3-methylbutyl)(propan-2-yl)-lambda6-sulfanone | C8H19NOS | 177.31 | N/A | N/A | N/A | High steric bulk |

| Imino(methyl)(pyridin-2-yl)-lambda6-sulfanone | C6H8N2OS | 156.21 | 1.25 | 61–63 | 266.3 (predicted) | Pyridine ring, hydrogen-bonding capability |

| Ethyl(imino)(2-methylphenyl)-lambda6-sulfanone | C9H13NOS | 183.27 | N/A | N/A | N/A | Steric hindrance from ortho-methyl group |

*Molecular weight estimated based on analogs.

Biological Activity

Imino(methyl)(propan-2-yl)-lambda6-sulfanone is a sulfanone compound characterized by its unique structure, which includes an imino group and a propan-2-yl substituent. Its molecular formula is C₄H₁₁NOS. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can form both covalent and non-covalent bonds with these targets, leading to alterations in their activity or function. This interaction is crucial for understanding its potential therapeutic effects and applications in drug development.

Biological Applications

- Drug Development :

-

Synthesis of Bioactive Molecules :

- The compound is utilized in synthesizing α-aminoamidines, which are valuable intermediates for constructing heterocyclic compounds. These derivatives have significant implications in drug discovery and materials science.

-

Enzyme Interaction Studies :

- Research has shown that this compound can modulate enzyme activities, which is essential for elucidating its role in biological systems. Understanding these interactions can lead to insights into metabolic pathways and disease mechanisms.

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1 : A study investigated the compound's effect on enzyme inhibition, revealing that it could effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent against metabolic disorders.

- Study 2 : Another research focused on the synthesis of novel derivatives from this compound, demonstrating enhanced biological activity compared to the parent compound. These derivatives exhibited improved efficacy in preclinical models of disease.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₄H₁₁NOS | Contains an imino group; versatile reactivity |

| Ethyl(imino)(propan-2-yl)-lambda6-sulfanone | C₅H₁₃NOS | Longer alkyl chain; affects steric hindrance |

| tert-butyl(imino)(propan-2-yl)-lambda6-sulfanone | C₇H₁₇NOS | Increased steric bulk; potential for different interactions |

Q & A

Basic: What are the standard protocols for synthesizing Imino(methyl)(propan-2-yl)-lambda6-sulfanone, and how do reaction conditions influence yield?

Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting methylamine with a sulfonyl chloride derivative under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane or THF. Key parameters include:

- Temperature control (0–25°C to minimize side reactions) .

- Reagent stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride for optimal conversion) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .

Yield optimization requires iterative adjustments to solvent polarity and reaction time, as steric hindrance from the isopropyl group may slow kinetics .

Basic: What spectroscopic and crystallographic techniques validate the molecular structure of this compound?

Answer:

- NMR spectroscopy : H and C NMR identify alkyl protons (δ 1.2–1.5 ppm for isopropyl CH) and sulfur-bound imino groups (δ 3.1–3.3 ppm) .

- X-ray crystallography : Single-crystal diffraction using SHELX software resolves bond angles and confirms the λ-sulfur geometry. Challenges include crystal growth due to low melting points; slow evaporation of acetonitrile solutions is recommended .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 163.28 for CHNOS) .

Advanced: How can discrepancies between theoretical and experimental NMR data be resolved?

Answer:

Discrepancies often arise from solvent effects or dynamic processes (e.g., hindered rotation). Methodological approaches include:

- Computational modeling : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and solvent-polarizable continuum models (PCM) to simulate chemical shifts. Exact exchange terms improve accuracy for sulfur-containing systems .

- Variable-temperature NMR : Detects conformational exchange broadening; experiments at 233–298 K identify low-energy rotamers .

- Cross-validation with N-labeled analogs to clarify imino group assignments .

Advanced: What strategies mitigate steric hindrance during nucleophilic substitutions in this compound?

Answer:

Steric effects from the methyl and isopropyl groups can reduce reactivity. Strategies include:

- Microwave-assisted synthesis : Enhances reaction rates by reducing activation energy (e.g., 100°C, 30 min vs. 24 hours conventional) .

- Bulky leaving groups : Using tosyl instead of mesyl groups improves electrophilicity at sulfur .

- Catalysis : Lewis acids (e.g., ZnCl) stabilize transition states in imino-sulfur bond formation .

Biological: What in vitro assays are suitable for preliminary evaluation of its bioactivity?

Answer:

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin inhibition) to study interactions with proteases .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess apoptosis induction .

Dose-response curves and IC calculations are critical for structure-activity relationship (SAR) studies .

Advanced: How does its reactivity compare to structural analogs like Imino(3-methylbutyl) derivatives?

Answer:

- Electrophilicity : Methyl substitution reduces sulfur's electrophilicity compared to bulkier analogs, slowing nucleophilic attack (e.g., hydrolysis rates differ by 2–3×) .

- Redox stability : Cyclic voltammetry reveals higher oxidation potential (+0.8 V vs. Ag/AgCl) than phenyl-substituted analogs due to electron-donating alkyl groups .

- Biological selectivity : Methyl analogs show lower cytotoxicity (IC > 50 μM) vs. fluorinated derivatives (IC ~10 μM), suggesting substituent-driven toxicity .

Computational: Which DFT methods best model electronic properties and reaction pathways?

Answer:

- Functional selection : B3LYP/6-31G(d) balances accuracy and computational cost for sulfur-containing systems. Include exact exchange (25%) to improve thermochemical data (e.g., atomization energies within 2.4 kcal/mol error) .

- Transition-state analysis : IRC calculations verify reaction pathways for imino-sulfur bond formation .

- Solvent effects : SMD models in polar solvents (e.g., DMSO) align with experimental kinetics .

Advanced: What challenges arise in crystallographic analysis, and how are they addressed?

Answer:

- Crystal twinning : Common due to flexible alkyl chains; use TWINLAW in SHELXL for refinement .

- Disorder : Isopropyl groups often exhibit positional disorder. Apply restraints (SIMU/DELU) during refinement .

- Data quality : High-resolution data (≤0.8 Å) from synchrotron sources improve model accuracy .

Mechanistic: How to elucidate reaction pathways in nucleophilic substitutions?

Answer:

- Isotopic labeling : S-labeled reactants track sulfur-centered mechanisms via MS .

- Kinetic isotope effects (KIE) : Compare / in deuterated solvents to identify rate-limiting steps .

- Trapping intermediates : Low-temperature NMR detects sulfonium ion intermediates during SN reactions .

Data Contradiction: How to address conflicting reports on biological activity across studies?

Answer:

- Standardization : Use CLSI guidelines for antimicrobial assays to minimize variability in inoculum size .

- Purity verification : HPLC (>95% purity) and elemental analysis ensure compound integrity .

- Meta-analysis : Compare IC values across cell lines (e.g., HepG2 vs. MCF-7) to identify tissue-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.